N-(3-carboxy-1-oxopropyl)-L-isoleucyl-5-oxo-5-(1-piperidinyl)-L-norvalylglycyl-N-(4-nitrophenyl)-L-argininamide, monohydrochloride
Overview
Description
Suc-Ile-Glu(γ-pip)-Gly-Arg-pNA is a colorimetric substrate for Factor Xa. Factor Xa preferentially binds to and cleaves the Ile-Glu(γ-pip)-Gly-Arg (IE(γ-pip)GR) peptide sequence to release p-nitroanilide (pNA), which can be quantified by colorimetric detection at 405 nm as a measure of Factor Xa activity.
Biological Activity
N-(3-carboxy-1-oxopropyl)-L-isoleucyl-5-oxo-5-(1-piperidinyl)-L-norvalylglycyl-N-(4-nitrophenyl)-L-argininamide, monohydrochloride (CAS Number: 1379822-04-4), is a complex synthetic peptide that has garnered interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Molecular Structure
- Molecular Formula : C34H53ClN10O10
- Molecular Weight : 797.2986 g/mol
- SMILES Notation : CCC@@HC.Cl
Physical Properties
- Purity : ≥95%
- Solubility : Soluble in DMSO and dimethyl formamide; approximately 3 mg/ml in PBS (pH 7.2)
- Storage Conditions : Recommended at -20°C, with stability for at least four years .
The compound functions primarily as a substrate for Factor Xa, an essential serine protease in the coagulation cascade. Upon cleavage by Factor Xa, it releases p-nitroanilide (pNA), which can be quantitatively measured colorimetrically at 405 nm, providing insights into the enzyme's activity .
Antitumor Activity
The compound's structural components suggest potential antitumor properties. Research indicates that modifications to peptide sequences can enhance cytotoxicity against cancer cell lines. The presence of aromatic rings and nitro groups may contribute to interactions with cellular targets involved in tumor growth regulation .
Case Studies and Research Findings
- Antibacterial Efficacy :
-
Antitumor Potential :
- Investigations into peptide-based drugs have shown that modifications can lead to increased selectivity for cancer cells while minimizing toxicity to normal cells. The incorporation of piperidine derivatives has been linked to enhanced cellular uptake and improved therapeutic indices in preclinical models .
- Inhibition of Enzymatic Activity :
Comparative Analysis of Related Compounds
Compound Name | Biological Activity | MIC (µM) | MBC (µM) |
---|---|---|---|
Compound 5d | Antibacterial | 37.9 | 75.9 |
Compound 5g | Antibacterial | 45.0 | 90.0 |
N-(4-nitrophenyl)-L-argininamide | Potential antitumor | TBD | TBD |
Properties
IUPAC Name |
4-[[(2S,3S)-1-[[(2S)-1-[[2-[[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1,5-dioxo-5-piperidin-1-ylpentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-oxobutanoic acid;hydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H52N10O10.ClH/c1-3-21(2)30(42-26(45)14-16-29(48)49)33(52)41-25(13-15-28(47)43-18-5-4-6-19-43)31(50)38-20-27(46)40-24(8-7-17-37-34(35)36)32(51)39-22-9-11-23(12-10-22)44(53)54;/h9-12,21,24-25,30H,3-8,13-20H2,1-2H3,(H,38,50)(H,39,51)(H,40,46)(H,41,52)(H,42,45)(H,48,49)(H4,35,36,37);1H/t21-,24-,25-,30-;/m0./s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDIBETPIWZURPW-FTHVRPHQSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCC(=O)N1CCCCC1)C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCC(=O)O.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)N1CCCCC1)C(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCC(=O)O.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H53ClN10O10 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
797.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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